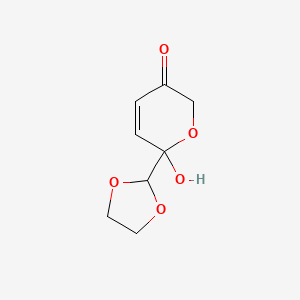
6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one is an organic compound that features a unique combination of a dioxolane ring and a pyranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . This reaction is usually catalyzed by an acid, such as p-toluenesulfonic acid, under reflux conditions. The pyranone structure can be introduced through subsequent cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the dioxolane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Another related compound with a six-membered ring containing two oxygen atoms.
2H-Pyran-3(6H)-one: A compound with a similar pyranone structure but lacking the dioxolane ring.
Uniqueness
6-(1,3-Dioxolan-2-yl)-6-hydroxy-2H-pyran-3(6H)-one is unique due to the combination of the dioxolane ring and the pyranone structure. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Propiedades
Número CAS |
188981-35-3 |
|---|---|
Fórmula molecular |
C8H10O5 |
Peso molecular |
186.16 g/mol |
Nombre IUPAC |
6-(1,3-dioxolan-2-yl)-6-hydroxypyran-3-one |
InChI |
InChI=1S/C8H10O5/c9-6-1-2-8(10,13-5-6)7-11-3-4-12-7/h1-2,7,10H,3-5H2 |
Clave InChI |
YVKKQNZSCTYNMB-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2(C=CC(=O)CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Benzoyl-3,5-dihydro-2lambda~6~-thieno[3,4-c]pyrrole-2,2(1H)-dione](/img/structure/B15163832.png)
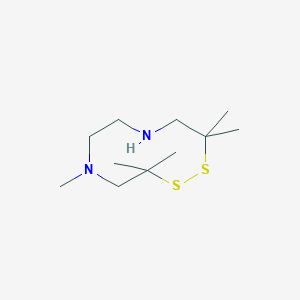
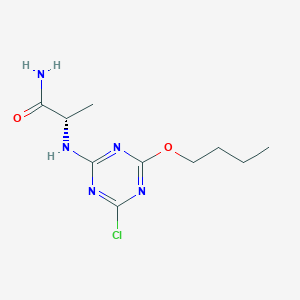
![Cyclohexanecarboxylic acid, 4,4-bis[4-(2-quinolinylmethoxy)phenyl]-](/img/structure/B15163848.png)
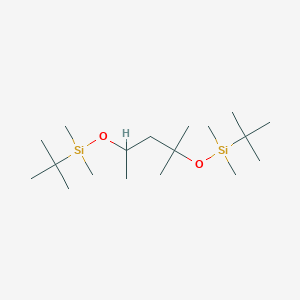
![2-[(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-yl)methylidene]cyclohexan-1-one](/img/structure/B15163863.png)
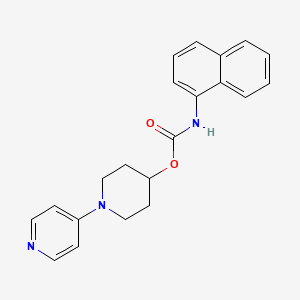
![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
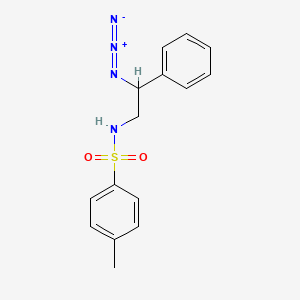
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
![({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene](/img/structure/B15163891.png)
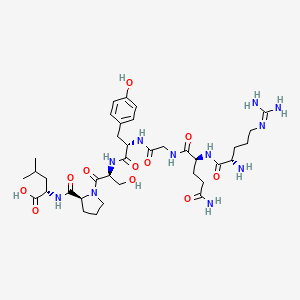
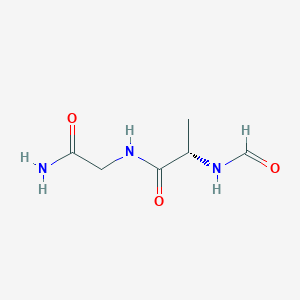
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
